molecular formula C12H12F2O3 B7998784 Methyl 5-(3,5-difluorophenyl)-5-oxovalerate CAS No. 1443351-35-6

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate

Cat. No.: B7998784
CAS No.: 1443351-35-6
M. Wt: 242.22 g/mol
InChI Key: HILIRYCSXMICCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is a chemical compound characterized by its unique structure, which includes a methyl group, a difluorophenyl group, and an oxovalerate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-difluorophenyl)-5-oxovalerate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,5-difluorobenzaldehyde and methyl acetoacetate.

  • Condensation Reaction: The starting materials undergo a condensation reaction, often catalyzed by an acid or base, to form an intermediate compound.

  • Oxidation: The intermediate compound is then oxidized to introduce the oxovalerate moiety, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new applications.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological or industrial applications.

Scientific Research Applications

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-(3,5-difluorophenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the derivative .

Comparison with Similar Compounds

  • Methyl 2-(3,5-difluorophenyl)acetate: This compound shares a similar difluorophenyl group but differs in its functional group arrangement.

  • Methyl 5-(3,4,5-trifluorophenyl)-5-oxovalerate: This compound has an additional fluorine atom, which may affect its reactivity and properties.

Uniqueness: Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is unique due to its specific arrangement of functional groups, which influences its chemical behavior and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILIRYCSXMICCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202131
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-35-6
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.